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molecular formula C19H21ClN2 B8554590 5H-Dibenz(b,f)azepine, 8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl- CAS No. 30490-60-9

5H-Dibenz(b,f)azepine, 8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-

Cat. No. B8554590
M. Wt: 312.8 g/mol
InChI Key: NRZJAFMHUSNTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03957757

Procedure details

A mixture of 5 gm of 2-chloro-9-hydroxymethyl-9-(β-dimethylaminoethyl)-10-methyl-acridane, 150 cc of xylene and 25 gm of phosphoric acid anhydride was refluxed for 3 hours under a nitrogen atmosphere and after cooling, the reaction mixture was poured into a water-ice mixture. The mixture was made alkaline by the addition of 35cc sodium hydroxide solution and was extracted with ethyl acetate. The organic phase was washed with an aqueous sodium chloride solution, dried over magnesium sulfate, treated with charcoal, filtered and evaporated to dryness to obtain 3.9 gm of raw 8-chloro-5-methyl-10-(β-dimethylaminoethyl)dibenzo (b,f) azepine. The 3.9 gm of raw product were dissolved in 15 cc of methanol and a solution of 1.2 gm of fumaric acid in 45 cc of methanol was added thereto. The methanol was distilled off and replaced with ethyl acetate and the mixture was then refrigerated for 48 hours for crystallization and filtered. The precipitate was washed with ethyl acetate and dried to obtain 2.8 gm, fumarate of 8-chloro-5-methyl-10-(β-dimethylaminoethyl)-dibenzo (b,f) azepine melting at 150°C, then 164°C. Cooling of the mother liquors gave a second crop of 0.25 g of product.
Name
2-chloro-9-hydroxymethyl-9-(β-dimethylaminoethyl)-10-methyl-acridane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:13]2[N:12]([CH3:16])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([CH2:22]O)([CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])[C:4]=2[CH:3]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:15]=[CH:14][C:13]2[N:12]([CH3:16])[C:11]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=3[CH:22]=[C:5]([CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])[C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
2-chloro-9-hydroxymethyl-9-(β-dimethylaminoethyl)-10-methyl-acridane
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=2C(C3=CC=CC=C3N(C2C=C1)C)(CCN(C)C)CO
Name
Quantity
25 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
150 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours under a nitrogen atmosphere
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with an aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=CC3=C(N2C)C=CC=C3)CCN(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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